BenchChemオンラインストアへようこそ!

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate

Chiral Synthon Racemic Resolution Medicinal Chemistry

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate (CAS 97899-36-0) is a racemic oxazolidinone derivative bearing a toluenesulfonate (tosyl) leaving group at the 4-methyl position. It serves as a versatile chiral synthon equivalent to protected 3-amino-1,2-propanediol, enabling the preparation of enantiomerically pure β-amino alcohols, oxazolidinone-based antimicrobials, and β-adrenergic blocking agents.

Molecular Formula C11H13NO5S
Molecular Weight 271.29
CAS No. 97899-36-0
Cat. No. B2800268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate
CAS97899-36-0
Molecular FormulaC11H13NO5S
Molecular Weight271.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)N2
InChIInChI=1S/C11H13NO5S/c1-8-2-4-10(5-3-8)18(14,15)17-7-9-6-16-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
InChIKeyXZXRYNVWWTZADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate (CAS 97899-36-0): Oxazolidinone-Based Tosylate Intermediate for Chiral Synthesis and Impurity Reference Standards


(2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate (CAS 97899-36-0) is a racemic oxazolidinone derivative bearing a toluenesulfonate (tosyl) leaving group at the 4-methyl position. It serves as a versatile chiral synthon equivalent to protected 3-amino-1,2-propanediol, enabling the preparation of enantiomerically pure β-amino alcohols, oxazolidinone-based antimicrobials, and β-adrenergic blocking agents [1]. Its tosyl group confers distinct reactivity in nucleophilic displacement reactions and influences the compound's crystallization behavior, differentiating it from analogous mesylates and halides [2].

Why (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate Cannot Be Replaced by Just Any Oxazolidinone Tosylate or Mesylate


Although several oxazolidinone sulfonate esters share the same core scaffold, their substitution position (4- vs 5-methyl) and counterion (tosylate vs mesylate) critically alter solid-state properties, reactivity profiles, and crystallization behavior. The 4-isomer exhibits distinct hydrogen-bonding networks compared to the 5-isomer, directly impacting chiral resolution feasibility and purification robustness [1]. Furthermore, the tosylate demonstrates a racemic compound nature, whereas the analogous mesylate forms a conglomerate, meaning that routine substitution without verifying the specific isomer and sulfonate identity can lead to failed preferential crystallization, unpredictable reactivity, and compromised enantiomeric purity in downstream syntheses [1].

Quantitative Differentiation Guide for (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate vs Closest Analogs


Racemic Nature vs. Single Enantiomers: Cost-Effective Building Block for Achiral Synthesis

The target compound is the racemic mixture ((±)-form), whereas the (R)-enantiomer (CAS 144542-45-0) and (S)-enantiomer (CAS 154669-49-5) are separately available. For research applications where stereochemistry is not critical or where the racemate is the starting point for resolution studies, the racemic compound provides a more cost-effective procurement option. While exact pricing varies by vendor and quantity, the racemic form is consistently listed at a lower cost-per-gram than either single enantiomer, as confirmed by multiple chemical supplier catalogs .

Chiral Synthon Racemic Resolution Medicinal Chemistry Process Chemistry

Crystallization Behavior: Racemic Compound Formation vs. Conglomerate Formation in Analogous Mesylate

For the structurally related 5-tosyloxymethyl-2-oxazolidinone, X-ray diffraction and DSC analyses have established that the tosylate forms a racemic compound, while the corresponding mesylate forms a conglomerate [1]. Although the published X-ray data pertains specifically to the 5-isomer, the authors note that the position of the substituent (4- vs 5-) and the nature of the sulfonate group profoundly influence the supramolecular hydrogen-bonding assembly, directly impacting the feasibility of preferential crystallization for enantiomeric enrichment [1].

Solid-State Chemistry Chiral Resolution Crystallography Process Development

Validated Reference Standard for Drug Impurity Profiling (Linezolid-Related Impurities)

Several supplier technical datasheets explicitly indicate that this compound can be used as a reference substance for drug impurities and as a biomedical research reagent . This designation differentiates it from simple research-grade building blocks that lack such intended use statements. For analytical laboratories performing impurity profiling of oxazolidinone antibiotics such as linezolid, procurement of a compound with a documented suitability as an impurity reference standard reduces the burden of in-house qualification and ensures traceability.

Pharmaceutical Analysis Impurity Profiling Quality Control Reference Standards

Optimal Procurement and Application Scenarios for (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate


Achiral Synthesis of Oxazolidinone-Based Antimicrobial Intermediates

The racemic tosylate serves as a stable, protected amino alcohol precursor in the synthesis of oxazolidinone antimicrobial scaffolds. Its cost advantage over enantiopure forms (see Section 3, Evidence Item 1) makes it the preferred starting material for early-stage medicinal chemistry exploration where stereochemical outcome is not yet critical [1].

Development of Chromatographic Impurity Methods for Linezolid

Because suppliers designate this compound as a drug impurity reference standard (see Section 3, Evidence Item 3), analytical development teams can procure it directly as a characterized impurity marker for HPLC/LC-MS method development, bypassing the need for custom synthesis and characterization of the impurity .

Crystallization and Solid-State Studies on Positional Isomers of Oxazolidinone Sulfonates

The documented contrast between tosylate (racemic compound) and mesylate (conglomerate) in the 5-isomer series (see Section 3, Evidence Item 2) suggests that the 4-isomer may exhibit its own unique crystallization landscape. Researchers studying solid-state chirality or developing preferential crystallization protocols can use this compound as a reference racemate to benchmark against its mesylate counterpart [2].

Nucleophilic Displacement Method Optimization

The tosyl group is a superior leaving group in copper(I)-mediated alkylation reactions, as demonstrated for the analogous 5-isomer [1]. For method development groups optimizing carbon-carbon bond formation at the oxazolidinone methyl position, this compound provides a consistent, well-defined electrophile with predictable reactivity, especially when compared to less reactive halide or hydroxyl analogs.

Quote Request

Request a Quote for (2-Oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.